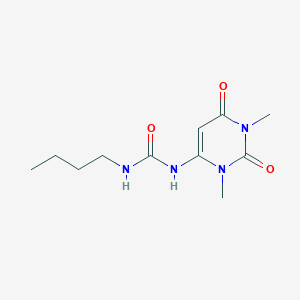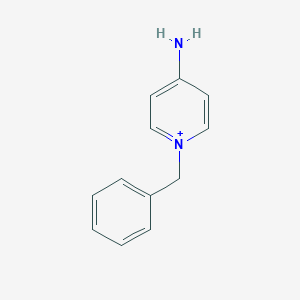
Pyridinium, 4-amino-1-(phenylmethyl)-
描述
Pyridinium, 4-amino-1-(phenylmethyl)-, also known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PAPP is a pyridine derivative that contains an amino group and a phenylmethyl group, making it a versatile molecule for various applications. In
作用机制
The mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Pyridinium, 4-amino-1-(phenylmethyl)- can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and survival.
生化和生理效应
Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. In vivo studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can reduce the growth of tumors in mice, indicating its potential as a cancer treatment. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the formation of beta-amyloid plaques.
实验室实验的优点和局限性
One advantage of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its versatility. Pyridinium, 4-amino-1-(phenylmethyl)- can be used in various applications, such as cancer research and neurodegenerative disease research. Pyridinium, 4-amino-1-(phenylmethyl)- is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its potential toxicity. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to be toxic to some cell lines, and its effects on normal cells are not fully understood. Therefore, caution should be taken when using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments.
未来方向
There are several future directions for research on Pyridinium, 4-amino-1-(phenylmethyl)-. One direction is to further investigate the mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)-. By understanding how Pyridinium, 4-amino-1-(phenylmethyl)- works at the molecular level, researchers can develop more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Finally, researchers can investigate the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a drug delivery system, as its unique properties make it a promising candidate for targeted drug delivery.
Conclusion
In conclusion, Pyridinium, 4-amino-1-(phenylmethyl)- is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have promising applications in cancer research and neurodegenerative disease research. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the prevention of beta-amyloid plaque formation. While Pyridinium, 4-amino-1-(phenylmethyl)- has advantages in lab experiments, caution should be taken due to its potential toxicity. Future research on Pyridinium, 4-amino-1-(phenylmethyl)- should focus on understanding its mechanism of action, exploring its potential as a therapeutic agent in other diseases, and investigating its potential as a drug delivery system.
合成方法
The synthesis of Pyridinium, 4-amino-1-(phenylmethyl)- can be achieved through a multi-step process. The first step involves the reaction of 4-chloromethylpyridine with sodium azide to form 4-azidomethylpyridine. The second step involves the reduction of 4-azidomethylpyridine with sodium borohydride to form 4-aminomethylpyridine. The final step involves the reaction of 4-aminomethylpyridine with benzyl chloride to form Pyridinium, 4-amino-1-(phenylmethyl)-.
科学研究应用
Pyridinium, 4-amino-1-(phenylmethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of Pyridinium, 4-amino-1-(phenylmethyl)- is in the field of cancer research. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
属性
IUPAC Name |
1-benzylpyridin-1-ium-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPLJSUSKBXHP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398471 | |
| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-amino-1-(phenylmethyl)- | |
CAS RN |
137628-02-5 | |
| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



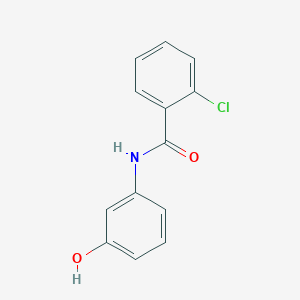
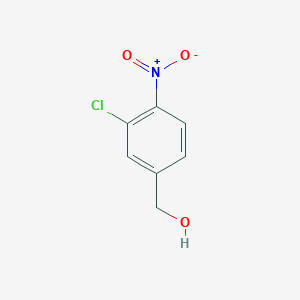
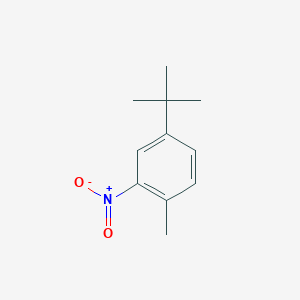
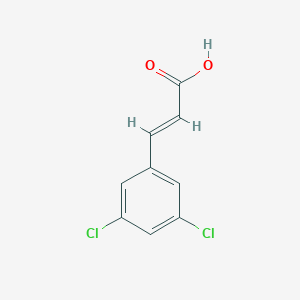
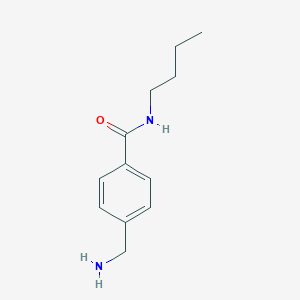
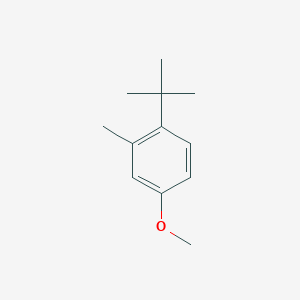
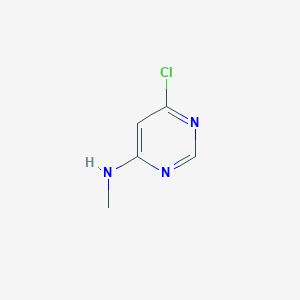
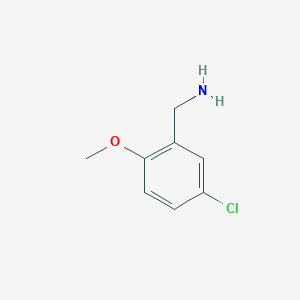
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
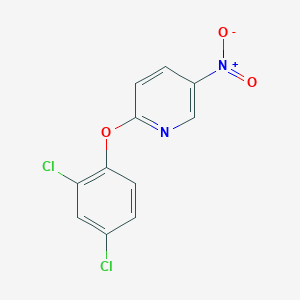
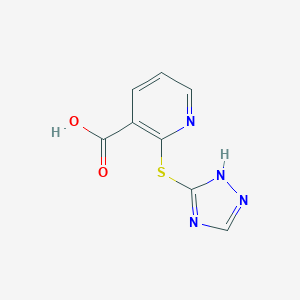
![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)
